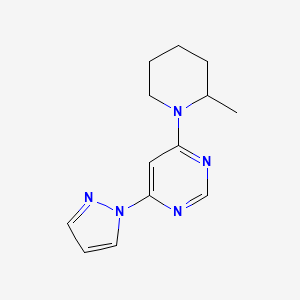
1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazinone core substituted with ethoxy and methoxy groups, which contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the reaction of 2-ethoxyphenyl hydrazine with methoxyacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and automated systems can be employed to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, often using reagents like sodium methoxide or ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazinones with different alkoxy groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
- 1-(2-Methoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one
- 1-(2-Ethoxyphenyl)-3-ethoxy-1,2-dihydropyrazin-2-one
- 1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydroquinoxalin-2-one
Uniqueness
1-(2-Ethoxyphenyl)-3-methoxy-1,2-dihydropyrazin-2-one is unique due to the presence of both ethoxy and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
1-(2-ethoxyphenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-11-7-5-4-6-10(11)15-9-8-14-12(17-2)13(15)16/h4-9H,3H2,1-2H3 |
InChIキー |
RSLKXRPBOMFHHA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1N2C=CN=C(C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15114824.png)
![2-{[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]methyl}-4-methoxy-3,5-dimethylpyridine](/img/structure/B15114834.png)
![N-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15114839.png)

![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114853.png)

![2-(2-Chloro-6-fluorophenyl)-1-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B15114862.png)
![1-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B15114867.png)
![1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine](/img/structure/B15114873.png)
![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15114889.png)
![3-[(2-Methylphenyl)methoxy]oxolane](/img/structure/B15114896.png)
![4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114908.png)


